Aristolone

Vue d'ensemble

Description

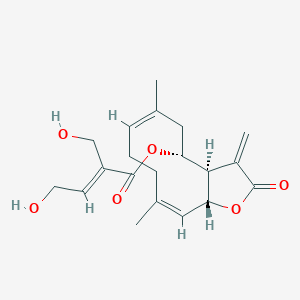

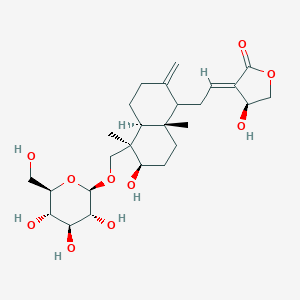

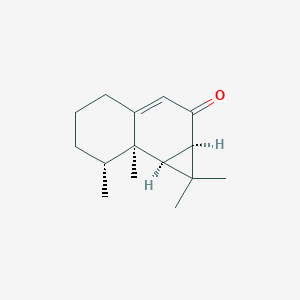

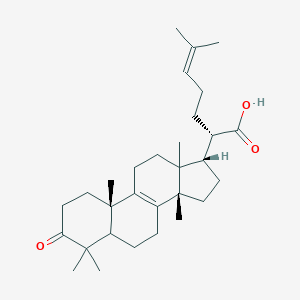

L'Aristolone est un composé sesquiterpénique isolé de diverses sources naturelles, notamment les racines d'Aristolochia debilis et de Nardostachys chinensis . Il s'agit d'une classe rare de sesquiterpénoïdes naturels présentant un fragment gem-diméthylcyclopropane . L'this compound a été étudié pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Chemistry: Aristolone serves as a valuable scaffold for the synthesis of other bioactive compounds.

Biology: It exhibits protective activity on neonatal rat cardiomyocytes and has been studied for its effects on serotonin transporters

Industry: The compound is used in the development of natural product libraries for drug discovery.

Mécanisme D'action

Target of Action

Aristolone, a sesquiterpene isolated from Aristolochia debilis, primarily targets the phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in the activation of the Akt signaling pathway, which is involved in various cellular processes, including metabolism, proliferation, and survival.

Mode of Action

this compound interacts with PDK1, leading to the phosphorylation of Akt at the T308 residue . This phosphorylation event activates Akt, which subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS). The activation of eNOS results in the production of nitric oxide (NO), a potent vasodilator that relaxes blood vessels and lowers blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PDK1-Akt-eNOS pathway . Activation of this pathway leads to increased NO production, which induces vasodilation. Additionally, this compound’s interaction with the K_ATP channels contributes to its vasorelaxant effects . The downstream effects include improved blood flow and reduced hypertension.

Pharmacokinetics

this compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. The compound is well-absorbed and distributed throughout the body, with a particular affinity for vascular tissues. It undergoes metabolism primarily in the liver and is excreted via the kidneys . These properties ensure that this compound reaches its target sites effectively, maintaining its therapeutic efficacy.

Result of Action

At the molecular level, this compound’s activation of the PDK1-Akt-eNOS pathway results in increased NO production, leading to vasodilation and reduced blood pressure . At the cellular level, this translates to improved endothelial function and enhanced blood flow. These effects are particularly beneficial in managing conditions like hypertension.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s action, efficacy, and stability. For instance, the compound’s stability may be compromised at extreme pH levels or high temperatures. Additionally, interactions with other medications or dietary components could affect its bioavailability and therapeutic outcomes .

This compound’s multifaceted mechanism of action highlights its potential as a therapeutic agent, particularly in the management of cardiovascular diseases. Its ability to modulate key signaling pathways and induce vasodilation underscores its pharmacological significance.

: Molecules : Europe PMC

Safety and Hazards

Aristolone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is also classified as having a risk of serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to the unborn child .

Analyse Biochimique

Biochemical Properties

Aristolone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biotransformation by microorganisms such as Chlorella fusca var. vacuolata, Mucor species, and Aspergillus niger .

Molecular Mechanism

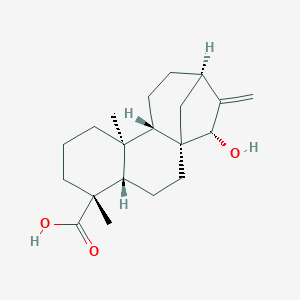

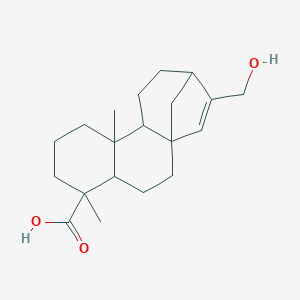

This compound exerts its effects at the molecular level through various mechanisms. For example, Aspergillus niger can oxidize one methyl of the 1,1-dimethyl group on the cyclopropane ring of aristolanes to give C-12 primary alcohol and C-12 carboxylic acid . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that this compound can undergo biotransformation by various microorganisms, suggesting potential changes in its effects over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific information on dosage effects is limited, the ability of this compound to undergo biotransformation suggests that its effects could potentially vary with dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can undergo biotransformation by microorganisms, suggesting that it interacts with various enzymes and cofactors

Transport and Distribution

This compound can be transported and distributed within cells and tissues. While specific information on transporters or binding proteins that this compound interacts with is limited, its ability to undergo biotransformation suggests potential effects on its localization or accumulation .

Subcellular Localization

Its ability to undergo biotransformation suggests that it may be directed to specific compartments or organelles .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : La synthèse totale de l'Aristolone implique plusieurs étapes, notamment la cyclisation intramoléculaire catalysée par le sulfate cuivrique de la diazocétone . Cette méthode produit un mélange de produits, l'this compound étant le composant principal.

Méthodes de Production Industrielle : L'this compound est principalement isolé de sources naturelles telles que l'Aristolochia debilis et le Nardostachys chinensis . Le processus d'extraction implique l'utilisation d'éthanol pour obtenir le composé à partir des racines et des rhizomes de ces plantes .

Analyse Des Réactions Chimiques

Types de Réactions : L'Aristolone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Courants :

Oxydation : L'this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants tels que le brome ou le chlore.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que la 1α,2β-dihydroxythis compound et la 9-épidebilone .

4. Applications de la Recherche Scientifique

Chimie : L'this compound sert d'échafaudage précieux pour la synthèse d'autres composés bioactifs.

Biologie : Il présente une activité protectrice sur les cardiomyocytes de rats nouveau-nés et a été étudié pour ses effets sur les transporteurs de sérotonine

Industrie : Le composé est utilisé dans le développement de banques de produits naturels pour la découverte de médicaments.

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Vasodilatation : L'this compound induit une vasodilatation en activant la voie relaxante PDK1-Akt-eNOS-NO et en stimulant l'ouverture du canal K ATP.

Régulation du Transporteur de Sérotonine : Il régule les transporteurs de sérotonine, qui sont des cibles classiques pour la découverte de médicaments dans les troubles neuropsychiatriques et digestifs.

Comparaison Avec Des Composés Similaires

L'Aristolone fait partie des sesquiterpénoïdes de type aristolane, qui comprennent des composés tels que :

- 1α,2β-Dihydroxythis compound

- 9-Epidebilon

- 3′-Hydroxynardothis compound A

- Kanshone H

Ces composés partagent des caractéristiques structurelles similaires mais diffèrent dans leurs activités biologiques et leurs applications spécifiques .

L'this compound se distingue par son fragment gem-diméthylcyclopropane unique et sa gamme diversifiée d'activités biologiques, ce qui en fait un composé d'un intérêt significatif dans la recherche scientifique et le développement de médicaments.

Propriétés

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987838 | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-17-0 | |

| Record name | Aristolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)